Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the condensation of sulfur-containing compounds with various substrates under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of thiophene rings to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of carbonyl groups may produce alcohols .
Scientific Research Applications
Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of both thiophene and phenyl rings.
Properties
CAS No. |
5749-75-7 |
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Molecular Formula |
C24H23NO6S2 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
ethyl 2-[2-(4-oxo-4-thiophen-2-ylbutanoyl)oxypropanoylamino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO6S2/c1-3-30-24(29)17-14-20(16-8-5-4-6-9-16)33-23(17)25-22(28)15(2)31-21(27)12-11-18(26)19-10-7-13-32-19/h4-10,13-15H,3,11-12H2,1-2H3,(H,25,28) |
InChI Key |
NWICSGQUPLWCEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(C)OC(=O)CCC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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